molecular formula C14H17NO4 B3215711 (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate CAS No. 1166392-43-3

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

Cat. No. B3215711
CAS RN: 1166392-43-3
M. Wt: 263.29 g/mol
InChI Key: KGFWCWSROCOLAN-UTONKHPSSA-N
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Description

Oxalate is a dianion with the formula C2O4^2− and is also known as ethanedioate . It’s found in many plants and can form strong bonds with various minerals . Allylamine is an organic compound with the formula C3H5NH2. It’s the simplest stable unsaturated amine.


Synthesis Analysis

Oxalate can be produced in the body by metabolism of glyoxylic acid or ascorbic acid . Allylamine can be prepared by the reaction of allyl chloride with ammonia, yielding allylamine and ammonium chloride.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction . Oxalate is a planar molecule with the two carbon atoms at the center and the four oxygen atoms surrounding them .


Chemical Reactions Analysis

Oxalate can react with various metal ions to form coordination polymers . The decomposition of oxalate involves a series of reactions leading to the formation of CO and CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal decomposition of oxalate has been studied using thermogravimetric analysis .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in the body, oxalate can bind to calcium to form calcium oxalate, which is the main component of kidney stones .

Safety and Hazards

Oxalate is corrosive and can cause eye damage. It’s harmful if swallowed or in contact with skin . Allylamine is a lachrymator and can cause respiratory irritation.

properties

IUPAC Name

oxalic acid;(1R)-N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.C2H2O4/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;3-1(4)2(5)6/h2-6,12-13H,1,7-9H2;(H,3,4)(H,5,6)/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFWCWSROCOLAN-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCC2=CC=CC=C12.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@@H]1CCC2=CC=CC=C12.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate

CAS RN

1166392-43-3
Record name 1H-Inden-1-amine, 2,3-dihydro-N-2-propen-1-yl-, (1R)-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166392-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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